N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
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Overview
Description
“N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 . It is a specialty product for proteomics research .
Synthesis Analysis
While specific synthesis methods for “N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” were not found, pyrazole-based ligands have been synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
Molecular Structure Analysis
The molecular structure of “N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” consists of a cyclopropanamine group attached to a 1,3-dimethyl-1H-pyrazol-4-yl group .
Physical And Chemical Properties Analysis
“N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” has a molecular weight of 165.24 g/mol . Further physical and chemical properties specific to this compound were not found in the available literature.
Scientific Research Applications
Synthesis of Pyrazole Derivatives
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is part of a series of novel compounds with potential antipsychotic properties. These compounds, including the closely related 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, exhibit reduced spontaneous locomotion in mice without causing ataxia and do not interact with D2 dopamine receptors, marking a distinct difference from traditional antipsychotics. The structure-activity relationship (SAR) analysis revealed that the activity peaks when the pyrazole ring has methyl groups at the 1- and 3-positions and the phenyl ring bears a 3-chloro substituent. These findings could pave the way for developing new antipsychotic drugs with potentially fewer side effects (Wise et al., 1987).
Inhibition of Lysine-Specific Demethylase-1 (LSD1)
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine derivatives have been identified as potent inhibitors of LSD1, an enzyme crucial for DNA packaging in eukaryotic cells. By inhibiting LSD1, these compounds can increase histone 3 methylation, leading to alterations in gene expression. This mechanism suggests their potential therapeutic application in treating various conditions, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Catalytic Activity in Polymerization
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine and its derivatives have shown promise in catalyzing polymerization reactions. For instance, complexes formed with zinc and cadmium have been utilized in the polymerization of methyl methacrylate, yielding high-purity polymers with significant catalytic activity. These findings indicate the potential utility of these compounds in industrial polymer production processes (Choi et al., 2015).
Future Directions
While specific future directions for “N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” are not available, pyrazole derivatives have shown potential in various areas of research, including antimicrobial, antiepileptic, anti-inflammatory, antipsychotic, antidepressant, inhibitors of protein kinases, anti-aggregating, antiarthritic, cerebro protectors, reverse transcriptase inhibitor, a COX-2 inhibitor, nematocidal and soluble guanylate cyclase activity . This suggests that “N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” and similar compounds may have potential applications in these areas.
properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-8(6-12(2)11-7)5-10-9-3-4-9/h6,9-10H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQKTGXMGZPRBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC2CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | |
CAS RN |
1170202-73-9 |
Source
|
Record name | N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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